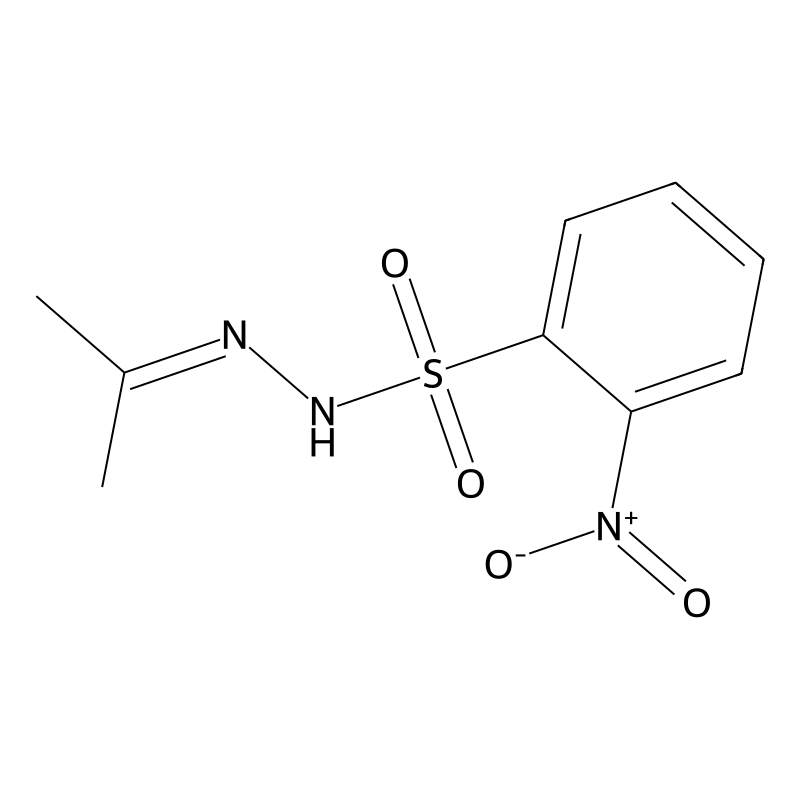

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Specific Scientific Field: Organic Chemistry

Summary of the Application: “2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide” is often used as an intermediate in organic synthesis. This means it is used in the production of other organic compounds in a laboratory setting.

Methods of Application: While the specific methods of application can vary depending on the target compound, this substance typically acts as a building block in multi-step synthesis processes. The exact procedures would depend on the specific reactions involved.

Results or Outcomes: The outcomes of using this compound as an intermediate would depend on the specific synthesis process. In general, the use of this compound can enable the production of a wide range of organic compounds.

Dehydrating Agent

Summary of the Application: This compound can also be used as a dehydrating agent. Dehydrating agents are substances that promote drying, or the removal of water, in a variety of chemical reactions.

Methods of Application: As a dehydrating agent, “2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide” would be added to the reaction mixture to absorb water and drive the reaction towards the desired product.

Results or Outcomes: The use of this compound as a dehydrating agent can help increase the yield of reactions where water is a byproduct.

Reduction of Alcohols

Summary of the Application: This compound is used as a reagent for the simple reduction of alcohols.

Methods of Application: The compound is used as a reactant in the reduction process. The exact procedures would depend on the specific reactions involved.

Results or Outcomes: The use of this compound can enable the reduction of a wide range of alcohols.

Synthesis of Antitumor Agents

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: “2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide” is used in the synthesis of (-)-Acylfulvene and (-)-irofulven, which are used as antitumor agents.

Methods of Application: The compound is used as a reactant in the synthesis process. The exact procedures would depend on the specific reactions involved.

Results or Outcomes: The use of this compound can enable the production of these antitumor agents.

Synthesis of Bicycloundecadienones and Bicyclodecadienones

Summary of the Application: This compound is used in the synthesis of bicycloundecadienones and bicyclodecadienones via carbonylative cycloaddition.

Results or Outcomes: The use of this compound can enable the production of these bicyclic compounds.

Antioxidant and Light Stabilizer

Specific Scientific Field: Polymer Chemistry

Summary of the Application: This compound can be used as an antioxidant and light stabilizer. These substances are added to polymers to prevent the oxidative degradation and to improve the lightfastness.

Methods of Application: The compound is typically mixed with the polymer during the manufacturing process. The exact procedures would depend on the specific type of polymer and the desired properties.

Results or Outcomes: The use of this compound as an antioxidant and light stabilizer can help to improve the durability and lifespan of the polymer products.

Manufacture of Chemical Compounds

Specific Scientific Field: Industrial Chemistry

Summary of the Application: “2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide” is used in the manufacture of chemical compounds. This means it is used in the production of other chemicals on an industrial scale.

Methods of Application: The compound is used as a reactant in various chemical reactions. The exact procedures would depend on the specific reactions involved and the target compound.

Results or Outcomes: The use of this compound can enable the production of a wide range of chemical compounds.

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, also known as N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, is a chemical compound with the molecular formula C₉H₁₁N₃O₄S. It is characterized by a white to light yellow powder appearance and has a melting point range of 131-135°C. The compound is notable for its use as a reagent and intermediate in organic synthesis, particularly in reactions requiring dehydrating agents .

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

- Store the compound in a cool, dry place away from incompatible chemicals.

The synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide typically involves the reaction of 2-nitrobenzenesulfonyl hydrazine with isopropylidene derivatives. The general synthetic route can be outlined as follows:

- Starting Materials: 2-Nitrobenzenesulfonyl hydrazine and acetone.

- Reaction Conditions: The reaction is conducted under controlled temperature and inert atmosphere conditions to prevent moisture interference.

- Product Isolation: After completion, the product can be purified through crystallization or chromatography methods.

This process highlights the compound's role as an important intermediate in organic synthesis .

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide finds applications primarily in organic chemistry as a reagent for synthesizing other chemical compounds. It is particularly useful in:

- Organic Synthesis: As a dehydrating agent and intermediate for various chemical transformations.

- Research: Employed in studies exploring new synthetic pathways or mechanisms involving hydrazones and related compounds .

Several compounds share structural similarities with 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N'-Hydroxy-N-(propan-2-ylidene)benzenesulfonamide | C₉H₁₁N₃O₄S | Hydroxyl group enhances reactivity |

| 2-Amino-N'-(propan-2-ylidene)benzenesulfonamide | C₉H₁₁N₃O₄S | Amino group introduces different reactivity |

| N'-Methyl-N-(propan-2-ylidene)benzenesulfonamide | C₉H₁₁N₃O₄S | Methyl substitution alters solubility |

These compounds exhibit variations in functional groups that influence their reactivity and potential applications. The unique presence of the nitro group in 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide sets it apart, potentially affecting its biological activity and interaction profiles compared to others listed above .

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a compound with the molecular formula C9H11N3O4S and molecular weight of 257.27 g/mol, is synthesized through a two-step process starting from benzenesulfonyl chloride precursors [1]. This compound, also known by its CAS number 6655-27-2, contains several functional groups including a sulfonyl group, a hydrazide moiety, and a nitro group, all contributing to its chemical behavior and reactivity [1] [2]. The synthesis pathway involves the formation of a sulfonyl hydrazide intermediate followed by a Schiff base condensation reaction [3] [4].

Formation of Sulfonyl Hydrazide Intermediates

The first step in the synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide involves the formation of a sulfonyl hydrazide intermediate through the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine [3]. This nucleophilic substitution reaction proceeds through the following mechanism:

Preparation of Starting Materials: 2-Nitrobenzenesulfonyl chloride is used as the starting material, which can be prepared through chlorosulfonation of nitrobenzene under controlled conditions [5].

Reaction with Hydrazine: The sulfonyl chloride reacts with hydrazine hydrate in an appropriate solvent system [3] [4]. The general reaction can be represented as:

2-Nitrobenzenesulfonyl chloride + Hydrazine hydrate → 2-Nitrobenzenesulfonyl hydrazide + HCl

Reaction Conditions: The reaction is typically conducted in tetrahydrofuran (THF) at low temperatures (-8°C to 0°C) for optimal results [3] [6]. Alternative solvents such as dioxane, alcohol, or water can also be used, often in the presence of a second base to neutralize the hydrogen chloride formed during the reaction [3].

Reaction Mechanism: The reaction proceeds through a nucleophilic attack by the hydrazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of chloride ion [6]. The electron-withdrawing nitro group at the ortho position enhances the electrophilicity of the sulfur atom, facilitating the nucleophilic attack [4].

Isolation of Intermediate: After completion of the reaction (typically 30 minutes to 2 hours), the reaction mixture is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated to obtain the crude 2-nitrobenzenesulfonyl hydrazide [6]. This intermediate can be purified by column chromatography using appropriate solvent systems [3] [6].

The formation of sulfonyl hydrazide intermediates is a critical step in the synthesis pathway, as it introduces the hydrazide functionality that will subsequently participate in the Schiff base condensation reaction [4] [7]. The yield of this step can range from 80% to 95% depending on the reaction conditions and purification methods employed [3] [8].

Schiff Base Condensation with 5-Nitro-2-Furaldehyde

The second step in the synthesis involves a Schiff base condensation reaction between the 2-nitrobenzenesulfonyl hydrazide intermediate and acetone to form 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide [7] [9]. This reaction is a typical acid-catalyzed carbonyl-amine condensation that occurs in two steps [10]:

Nucleophilic Addition: The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of acetone, forming a carbinolamine intermediate [9] [11].

Dehydration: The carbinolamine intermediate undergoes dehydration to form the C=N bond, resulting in the formation of the Schiff base (2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide) [11].

The reaction conditions for the Schiff base condensation typically involve:

Solvent Selection: THF or ethanol is commonly used as the solvent for this condensation reaction [7] [11].

Catalyst: Acid catalysts such as acetic acid or mineral acids in catalytic amounts facilitate the dehydration step [10] [11].

Temperature and Time: The reaction is usually carried out under reflux conditions for 4-5 hours to ensure complete conversion [7].

Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or spectroscopic techniques such as UV-visible spectroscopy [7] [11].

The mechanism of the Schiff base condensation involves the following steps:

- Protonation of the carbonyl oxygen of acetone by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon [11].

- Nucleophilic attack by the terminal nitrogen of the hydrazide on the carbonyl carbon, forming a tetrahedral intermediate [9].

- Proton transfer and elimination of water to form the C=N bond [11].

The Schiff base condensation step typically yields the desired product in yields ranging from 85% to 91% [7]. The reaction is driven to completion by the removal of water, either through the use of molecular sieves or by azeotropic distillation [7] [11].

Large-Scale Production Protocols and Yield Optimization

Scaling up the synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide from laboratory to industrial scale requires careful consideration of various parameters to ensure high yields, consistent quality, and cost-effectiveness [12] [13]. The following protocols and optimization strategies have been developed for large-scale production:

Continuous Flow Processing: For the formation of sulfonyl hydrazide intermediates, continuous flow reactors offer advantages over batch processes, including better heat transfer, improved mixing, and enhanced safety [12] [5]. This approach allows for precise control of reaction parameters and reduces the risk associated with handling large quantities of reactive materials [5].

Reaction Parameter Optimization: Key parameters that influence the yield and quality of the product include:

a. Temperature Control: Maintaining optimal temperature ranges (-8°C to 0°C for the first step and reflux conditions for the second step) is crucial for high yields [3] [12].

b. Reagent Ratios: The molar ratio of reactants significantly affects the yield. For the first step, a slight excess of hydrazine hydrate (1.1-2.1 equivalents) is typically used to ensure complete conversion of the sulfonyl chloride [3] [6].

c. Reaction Time: Optimized reaction times for each step (30 minutes to 2 hours for the first step and 4-5 hours for the second step) ensure complete conversion while minimizing side reactions [7] [6].

d. Solvent Selection: The choice of solvent affects both reaction kinetics and product isolation. THF, dioxane, or mixed solvent systems are commonly used for large-scale production [3] [12].

Yield Enhancement Strategies:

a. Base Addition: The controlled addition of a base (such as sodium bicarbonate or triethylamine) during the first step helps neutralize the HCl formed and prevents the protonation of hydrazine, thereby enhancing its nucleophilicity [14] [6].

b. Water Removal: For the Schiff base condensation step, efficient removal of water using molecular sieves or Dean-Stark apparatus drives the equilibrium toward product formation [7] [11].

c. Catalyst Optimization: The type and concentration of acid catalyst in the second step significantly affect the reaction rate and yield [10] [11].

Process Integration: Integration of the two steps in a semi-continuous or continuous process reduces handling losses and improves overall efficiency [12] [13].

Table 1: Optimization of Reaction Parameters for Large-Scale Production

| Parameter | First Step (Hydrazide Formation) | Second Step (Schiff Base Condensation) | Effect on Yield |

|---|---|---|---|

| Temperature | -8°C to 0°C | Reflux (66°C for THF) | Lower temperatures in first step reduce side reactions; reflux in second step accelerates water removal |

| Reaction Time | 30 min - 2 h | 4-5 h | Longer times increase conversion but may lead to decomposition |

| Molar Ratio (Reagents) | 1:1.1-2.1 (sulfonyl chloride:hydrazine) | 1:1.2 (hydrazide:acetone) | Excess reagents improve conversion |

| Solvent | THF, dioxane, or water | THF or ethanol | Affects solubility and reaction rate |

| Catalyst | None or base additive | Acid catalyst (acetic acid) | Facilitates reaction and improves yield |

| Stirring Rate | 500-1500 rpm | 300-500 rpm | Ensures uniform mixing and heat transfer |

Gram-Scale Demonstration: Research has shown that the synthesis can be successfully scaled up to gram quantities with consistent yields [8] [13]. For example, a gram-scale reaction using optimized conditions yielded 2.2 g of the product with an 87% yield, demonstrating the robustness of the procedure [8].

Economic Considerations: Cost analysis of raw materials, solvents, and processing steps guides the selection of the most economical production route [12] [13]. The use of recoverable solvents and catalysts significantly reduces production costs in large-scale operations [12].

Purification Techniques and Crystallization Conditions

The purification of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide is crucial for obtaining a high-purity product suitable for various applications [15] [16]. Crystallization is the preferred method for purification, as it not only removes impurities but also provides the compound in a well-defined crystalline form [15] [17].

Solvent Selection for Crystallization:

The choice of solvent for crystallization is based on the solubility properties of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide at different temperatures [15] [17]. Ideal solvents exhibit significant temperature-dependent solubility differences, allowing for efficient crystallization upon cooling [15]. Common solvents used include:

a. Ethyl Acetate: Provides good solubility at elevated temperatures and reduced solubility upon cooling [15] [16].

b. Ethanol-Water Mixtures: The ratio can be adjusted to optimize crystallization conditions [16] [17].

c. Dichloromethane-Hexane: Used for recrystallization through antisolvent addition [15] [18].

Crystallization Procedure:

a. Dissolution: The crude product is dissolved in a minimum amount of hot solvent to form a saturated solution [15] [18].

b. Filtration: The hot solution is filtered to remove insoluble impurities [15].

c. Cooling: Controlled cooling of the solution allows for the formation of crystals [15] [16]. Slow cooling generally produces larger, more pure crystals [15] [17].

d. Crystal Collection: The crystals are collected by filtration, washed with cold solvent to remove adhering mother liquor, and dried under appropriate conditions [15] [18].

Optimization of Crystallization Parameters:

a. Cooling Rate: The rate of cooling significantly affects crystal size, morphology, and purity [16] [17]. Slow cooling rates (0.2-0.4°C/min) generally produce larger, more perfect crystals [16].

b. Agitation: Moderate agitation (300-400 rpm) during crystallization ensures uniform temperature distribution and prevents agglomeration [16] [17].

c. Seeding: Introduction of seed crystals can control the crystallization process and improve product quality [15] [17].

d. Solvent Composition: For mixed solvent systems, the ratio of solvents can be optimized to enhance crystallization efficiency [16] [17].

Table 2: Crystallization Conditions and Their Effects on Product Quality

| Parameter | Optimal Range | Effect on Crystal Quality |

|---|---|---|

| Cooling Rate | 0.2-0.4°C/min | Slower rates produce larger, more pure crystals |

| Agitation Speed | 300-400 rpm | Moderate agitation prevents agglomeration |

| Initial Concentration | Near saturation at elevated temperature | Higher concentrations increase yield but may affect purity |

| Solvent System | Ethyl acetate or ethanol-water mixtures | Affects crystal habit and purity |

| Crystallization Time | 2-24 hours | Longer times allow for more complete crystallization |

| Final Temperature | 0-5°C | Lower temperatures increase yield but may incorporate impurities |

Crystal Characterization:

The quality of the crystallized product can be assessed using various analytical techniques [16] [17]:

a. Melting Point Determination: Pure 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide has a sharp melting point in the range of 131-135°C [19].

b. Spectroscopic Analysis: FT-IR, NMR, and UV-visible spectroscopy can confirm the identity and purity of the crystallized product [7] [16].

c. X-ray Crystallography: Provides detailed information about the crystal structure and packing arrangement [2] [15].

Alternative Purification Methods:

In addition to crystallization, other purification techniques may be employed:

a. Column Chromatography: Using silica gel with appropriate solvent systems (e.g., hexanes-ethyl acetate mixtures) for challenging separations [3] [20].

b. Preparative HPLC: For obtaining analytical-grade material with very high purity [17].

Storage Conditions:

The purified 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide should be stored under inert atmosphere in a freezer (below -20°C) to maintain its stability and prevent decomposition [19].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant